molecular formula C15H21Cl2NO5 B1665825 Atpenin A5 CAS No. 119509-24-9

Atpenin A5

Cat. No.: B1665825
CAS No.: 119509-24-9
M. Wt: 366.2 g/mol
InChI Key: OVULNOOPECCZRG-CIUDSAMLSA-N
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Description

ATPENIN A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). It was first isolated from the fermentation broth of a fungal strain, Penicillium sp. FO-125, and has been shown to inhibit the ATP-generating system of various cells .

Mechanism of Action

Target of Action

Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells . The primary targets of this compound are the various subunits of complex II, including the succinate dehydrogenase iron-sulfur subunit, succinate dehydrogenase cytochrome b556 subunit, succinate dehydrogenase hydrophobic membrane anchor subunit, and succinate dehydrogenase flavoprotein subunit .

Mode of Action

This compound interacts with its targets by inhibiting the succinate-ubiquinone reductase activity of mitochondrial complex II . This inhibition disrupts the normal function of the electron transport chain, affecting the production of ATP. Interestingly, this compound also activates the mitochondrial ATP-sensitive potassium (mKATP) channel . This dual action - inhibition of complex II and activation of mKATP channels - is unique to this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria. By inhibiting complex II, this compound disrupts the normal flow of electrons through the chain, which can lead to a decrease in ATP production . Additionally, the activation of mKATP channels by this compound can have various downstream effects, including the modulation of membrane potential and protection against ischemia-reperfusion injury .

Pharmacokinetics

Its potent and specific action on mitochondrial complex ii suggests that it can effectively reach its target within cells .

Result of Action

The inhibition of mitochondrial complex II by this compound can lead to a decrease in ATP production, potentially affecting various cellular processes that rely on ATP . On the other hand, the activation of mKATP channels by this compound can protect against simulated ischemia-reperfusion injury in isolated cardiomyocytes . This suggests that this compound could have potential therapeutic applications in conditions related to ischemia-reperfusion injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the production of reactive oxygen species (ROS) induced by this compound has been shown to differ between cancer cells and normal cells . This suggests that the cellular environment can significantly influence the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Atpenin A5 interacts with mitochondrial complex II, specifically inhibiting the succinate-ubiquinone reductase activity . This interaction is highly selective and potent, with IC50 values of 12 and 3.7 nM for nematode and mammalian mitochondria respectively . The inhibition of mitochondrial complex II by this compound leads to the modulation of various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to produce detectable levels of reactive oxygen species (ROS) in human cancer cells, while normal cells do not produce these levels . This suggests that this compound could potentially be used as a target for developing new anticancer drugs to trigger ROS-mediated selective death of cancer cells . Additionally, this compound has been reported to stimulate mitochondrial KATP channels , showing anti-ischemic and cardioprotective effects in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the quinone-binding site of complex II . This binding inhibits the succinate-ubiquinone reductase activity of the complex, leading to a decrease in the production of ATP by oxidative phosphorylation . Furthermore, this compound has been reported to activate the mitochondrial KATP channels , which could contribute to its cardioprotective effects .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, it is known that this compound potently and specifically inhibits the succinate-ubiquinone reductase activity of mitochondrial complex II . This suggests that the effects of this compound could be long-lasting, given the crucial role of this complex in cellular energy production .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. It is known that this compound is a potent inhibitor of mitochondrial complex II, suggesting that its effects could vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of the mitochondrial respiratory chain, where it inhibits complex II . This complex plays a crucial role in the tricarboxylic acid cycle, a central metabolic pathway in cells . By inhibiting complex II, this compound can potentially affect the flux of this metabolic pathway .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of mitochondrial complex II, it is likely that this compound is transported to and distributed within the mitochondria of cells .

Subcellular Localization

This compound is localized within the mitochondria, where it interacts with mitochondrial complex II . This subcellular localization is crucial for its role as an inhibitor of this complex, which is embedded in the inner mitochondrial membrane .

Preparation Methods

The enantioselective total synthesis of ATPENIN A5 has been achieved through a convergent approach. The synthesis involves a coupling reaction between 5-iodo-2,3,4,6-tetraalkoxypyridine and a side-chain aldehyde . Key steps in the synthetic route include:

Chemical Reactions Analysis

ATPENIN A5 undergoes various chemical reactions, including:

Comparison with Similar Compounds

ATPENIN A5 is part of a group of compounds known as atpenins, which are potent inhibitors of mitochondrial complex II. Similar compounds include:

This compound stands out due to its high potency and specificity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVULNOOPECCZRG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152478
Record name Atpenin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119509-24-9
Record name Atpenin A 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119509-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atpenin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atpenin A5
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atpenin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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